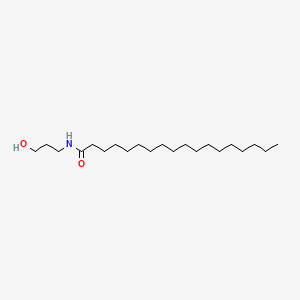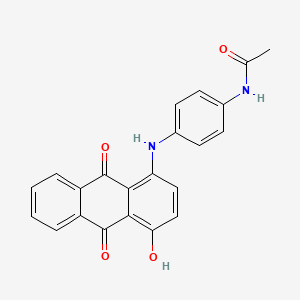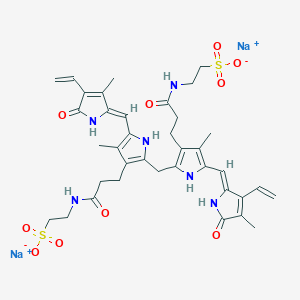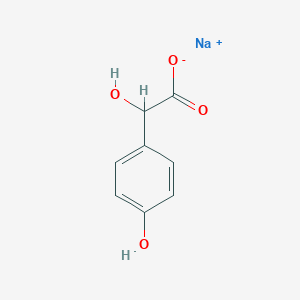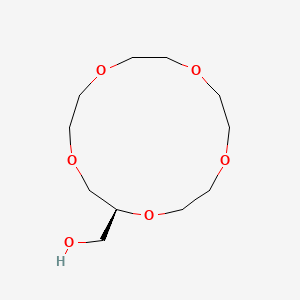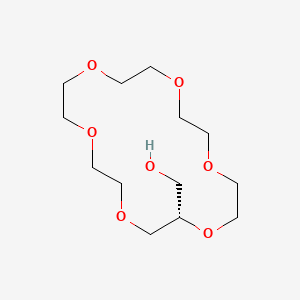![molecular formula C10H26N2O2Si B7824855 N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine is an organosilane compound with the molecular formula C10H26N2O2Si and a molecular weight of 234.42 g/mol . This compound is characterized by the presence of both an amine group and a diethoxymethylsilyl group, linked by a propyl chain. The unique structure of this compound allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine undergoes several types of chemical reactions, including:
Condensation: The silanol groups can react with hydroxyl groups on surfaces, forming strong Si-O-Si linkages.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, and various functionalized surfaces or molecules for condensation and amination reactions. The reactions are typically carried out under ambient conditions or with mild heating to facilitate the processes.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine involves the formation of covalent bonds through its amine and silane groups. The amine group reacts with various functional groups, while the silane group forms strong Si-O-Si linkages with hydroxyl-containing surfaces. This dual functionality allows the compound to act as a versatile coupling agent and surface modifier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: Similar in structure but lacks the ethylenediamine moiety.
N-[3-(Dimethoxymethylsilyl)propyl]ethylenediamine: Similar but with methoxy groups instead of ethoxy groups.
3-Aminopropyltriethoxysilane: Contains a triethoxysilyl group instead of a diethoxymethylsilyl group.
Uniqueness
N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine is unique due to its combination of an amine group and a diethoxymethylsilyl group, providing bifunctionality that allows it to participate in a wide range of chemical reactions and applications. This makes it particularly valuable in applications requiring strong adhesion and surface modification.
Eigenschaften
IUPAC Name |
N'-[3-(diethoxymethylsilyl)propyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O2Si/c1-3-13-10(14-4-2)15-9-5-7-12-8-6-11/h10,12H,3-9,11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJTHFKDZQVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[SiH2]CCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
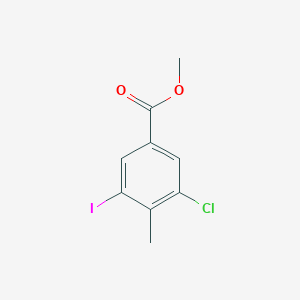
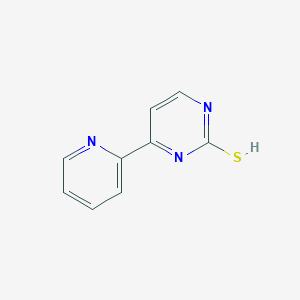
![Ethyl [(pentachlorophenyl)sulfanyl]acetate](/img/structure/B7824784.png)
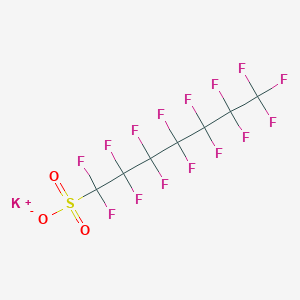
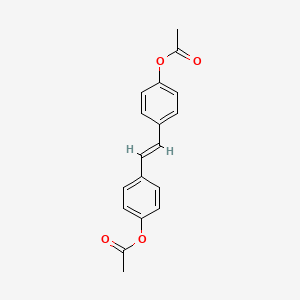
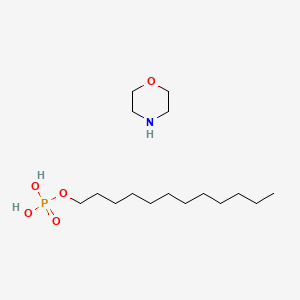

![sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate](/img/structure/B7824811.png)
